molecular formula C11H12O4 B12309579 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12309579
M. Wt: 208.21 g/mol
InChI Key: WPHLSUZYGLDCSL-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by hydroxylation and carboxylation reactions One common method involves the catalytic hydrogenation of 1,5-dihydroxynaphthalene to produce the tetrahydronaphthalene derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation processes. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation step, while carboxylation may be achieved using metal carbonyl complexes as catalysts.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthalene derivatives.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the hydroxyl groups.

    1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with different substitution patterns.

    Tetralin-β-carboxylic acid: A related compound with a similar core structure.

Uniqueness

1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,9,12-13H,1-3H2,(H,14,15)

InChI Key

WPHLSUZYGLDCSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)C(=O)O)O)O

Origin of Product

United States

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